LogP: A 2.25 Partition Coefficient Differentiates Lipophilicity for Membrane Permeability
The lipophilicity of 4-Chloro-6-isopropylpyrimidine, as measured by LogP, is a critical parameter for predicting membrane permeability and bioavailability of derived compounds. The LogP of 4-Chloro-6-isopropylpyrimidine is reported as 2.25 [1]. In comparison, the 6-methyl analog (4-chloro-6-methylpyrimidine) has a calculated LogP of 1.23, while the 6-ethyl analog (4-chloro-6-ethylpyrimidine) has a LogP of 1.81 . This quantifiable difference of approximately 1.02 log units versus the methyl analog, and 0.44 versus the ethyl analog, indicates that the isopropyl derivative provides significantly enhanced lipophilicity, which can improve cell membrane crossing in drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.25 |
| Comparator Or Baseline | 4-Chloro-6-methylpyrimidine (LogP = 1.23) and 4-Chloro-6-ethylpyrimidine (LogP = 1.81) |
| Quantified Difference | ΔLogP = +1.02 vs. methyl; ΔLogP = +0.44 vs. ethyl |
| Conditions | Calculated LogP using ACD/Labs Percepta Platform or similar in silico prediction methods |
Why This Matters
Higher LogP values correlate with improved passive diffusion across biological membranes, making the isopropyl derivative a more favorable starting point for cell-permeable inhibitors.
- [1] Chemsrc. 4-氯-6-异丙基嘧啶. LogP: 2.25340. https://m.chemsrc.com View Source
